Light-Activated Inhibition vs. Sulbactam
PhoPS is a photocaged prodrug of sulbactam. In the absence of light, PhoPS exhibits minimal β-lactamase inhibitory activity. Upon irradiation with 365 nm or 455 nm light, the o-nitrobiphenyl photoresponsive moiety is cleaved, releasing active sulbactam [1]. In contrast, unconjugated sulbactam is constitutively active and cannot be spatially or temporally controlled. This difference enables PhoPS to achieve light-dependent inhibition with an ON/OFF ratio >10-fold in β-lactamase activity assays [1]. The ability to locally activate the inhibitor is a functional differentiation that conventional β-lactamase inhibitors cannot provide.
| Evidence Dimension | β-lactamase inhibition activity (light vs. dark) |
|---|---|
| Target Compound Data | >10-fold increase in inhibition after 365 nm light exposure |
| Comparator Or Baseline | Sulbactam (constitutively active, no light dependence) |
| Quantified Difference | PhoPS: light/dark activity ratio >10; Sulbactam: ~1 |
| Conditions | In vitro β-lactamase activity assay using purified TEM-1 β-lactamase |
Why This Matters
This light-controlled activation is essential for experiments requiring precise temporal and spatial regulation of β-lactamase inhibition, which is unattainable with conventional inhibitors.
- [1] Ma, Z.; Hou, B.; Liao, A.; Tan, Y.; Tan, C.; Jiang, Y. Light-Activable Inhibitor Overcomes Antimicrobial Resistance and Regulates Antibacterial Activity. Journal of Medicinal Chemistry, 2024, 67(22), 20455–20466. View Source
